(Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate
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Overview
Description
(Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate is a chemical compound that features an oxirane (epoxide) ring attached to a pyrrolidine ring through a carbodithioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate typically involves the reaction of an epoxide with a pyrrolidine derivative in the presence of a carbodithioate reagent. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can target the carbodithioate linkage.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while reduction of the carbodithioate linkage can produce thiols. Substitution reactions can lead to various substituted pyrrolidine derivatives.
Scientific Research Applications
(Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate involves its interaction with molecular targets through its reactive functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on biomolecules, while the carbodithioate linkage can interact with metal ions and other electrophiles. These interactions can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with (Oxiran-2-yl)methyl pyrrolidine-1-carbodithioate.
Epoxide-containing compounds: Other epoxide-containing compounds, such as glycidyl ethers, also exhibit similar reactivity.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these functional groups .
Properties
CAS No. |
878395-75-6 |
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Molecular Formula |
C8H13NOS2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
oxiran-2-ylmethyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C8H13NOS2/c11-8(9-3-1-2-4-9)12-6-7-5-10-7/h7H,1-6H2 |
InChI Key |
YTLOKNPRDBURFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=S)SCC2CO2 |
Origin of Product |
United States |
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